

2-(Pyridin-3-yl)propan-2-amine: Technical Guide & Synthesis Profile

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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)propan-2-amine

CAS No.: 99980-40-2

Cat. No.: B1384891

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Executive Summary

2-(Pyridin-3-yl)propan-2-amine (CAS: 99980-40-2) is a specialized heterocyclic building block used in high-value medicinal chemistry programs.[1][2] Structurally, it consists of a pyridine ring substituted at the 3-position with an isopropyl amine moiety (

-dimethyl-3-picolylamine).[1]

In drug design, this molecule serves as a critical bioisostere for benzylamines.[1] The gem-dimethyl group introduces conformational restriction, locking the amine vector relative to the aromatic ring, which can significantly enhance binding affinity (via entropy reduction) and metabolic stability by blocking the benzylic position from oxidative deamination by cytochrome P450 enzymes.[1]

Nomenclature & Chemical Identity

Parameter	Detail
IUPAC Name	2-(Pyridin-3-yl)propan-2-amine
Common Synonyms	-Dimethyl-3-pyridinemethanamine; 3-(1-Amino-1-methylethyl)pyridine; 1-Methyl-1-(3-pyridyl)ethylamine
CAS Registry Number	99980-40-2
SMILES	<chem>CC(C)(N)c1ccncc1</chem>
InChI Key	FXIBFBGQYAPGLP-UHFFFAOYSA-N
Molecular Formula	C H N
Molecular Weight	136.19 g/mol

Physicochemical Profile

Understanding the ionization and lipophilicity of this fragment is essential for predicting its behavior in biological systems.[\[1\]](#)

Property	Value (Experimental/Predicted)	Context & Implications
Physical State	Colorless to pale-yellow liquid	Hygroscopic; requires storage under inert gas.
Boiling Point	~110 °C @ 15 Torr	Volatile under high vacuum; amenable to distillation.
LogP	0.3 - 0.5	Low lipophilicity due to the polar pyridine and amine groups; ideal for lowering LogD in lead optimization.
pKa (Aliphatic Amine)	9.5 – 9.9	Slightly lower than typical alkyl amines (~10.5) due to the electron-withdrawing inductive effect of the pyridine ring.[1]
pKa (Pyridine N)	~5.2	Remains largely unprotonated at physiological pH (7.4), serving as a hydrogen bond acceptor.
Solubility	High in H O, MeOH, DCM	Water-soluble (approx. 56 g/L); often isolated as a hydrochloride or fumarate salt for stability.[1]

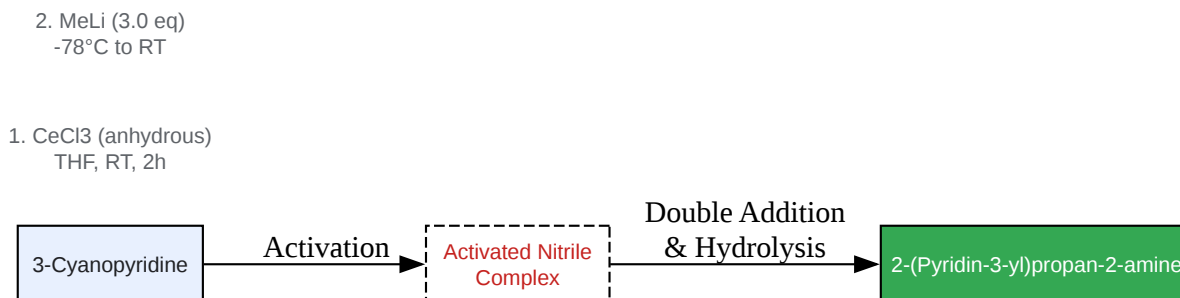
Synthetic Methodologies

Primary Route: Cerium(III)-Mediated Nucleophilic Addition

The most robust laboratory-scale synthesis involves the "double addition" of methyllithium to 3-cyanopyridine. Standard Grignard or organolithium additions to nitriles typically yield ketones after hydrolysis. However, the addition of anhydrous Cerium(III) chloride (CeCl

) activates the nitrile and stabilizes the intermediate, allowing a second equivalent of the nucleophile to attack, yielding the tertiary carbinamine directly.[1]

Reaction Scheme



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Figure 1: Cerium-mediated synthesis of **2-(pyridin-3-yl)propan-2-amine** from 3-cyanopyridine.

Detailed Protocol (Bench Scale)

Based on methodologies adapted from J. Med. Chem. 2007, 50, 3730-3742.[1]

- **Activation:** In a flame-dried flask under Nitrogen, suspend anhydrous Cerium(III) chloride (35.5 g, 144 mmol) in dry THF (250 mL). Stir vigorously at room temperature for 2 hours.
Note: The CeCl must be finely ground and anhydrous; hydration kills the reaction.
- **Nucleophile Formation:** Cool the suspension to -78°C (dry ice/acetone bath). Dropwise add Methyllithium (1.6 M in ether, 144 mmol) over 30 minutes.[1][3] Stir for 30 minutes at -78°C to form the organocerium reagent.
- **Addition:** Add a solution of 3-cyanopyridine (5.0 g, 48 mmol) in dry THF (50 mL) via cannula.
- **Reaction:** Allow the mixture to warm slowly to room temperature overnight (12h).
- **Workup:** Quench the reaction with saturated aqueous ammonium acetate (NH₄OAc). Filter the mixture through a Celite pad to remove cerium salts.
- **Isolation:** Extract the filtrate with Ethyl Acetate (3x). Dry the organic phase over Na

SO

and concentrate.[1]

- Purification: Distillation under reduced pressure or flash chromatography (DCM/MeOH/NH OH) yields the pure amine.[1]

Alternative Route: Ritter Reaction

For industrial scale-up where organolithiums are hazardous, a two-step route via the alcohol is preferred.[1]

- Grignard Addition: 3-Acetylpyridine + MeMgBr
2-(Pyridin-3-yl)propan-2-ol.[1]
- Ritter Reaction: Tertiary alcohol + HCN (or NaN
) in H
SO
Formamide/Azide intermediate
Hydrolysis/Reduction
Amine.[1]

Medicinal Chemistry Applications

This moiety is a high-value "fragment" in modern drug discovery, offering distinct advantages over the simpler 3-picolylamine or benzylamine analogs.[1]

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

Adding two methyl groups at the

-carbon restricts the rotation of the amine side chain.[1]

- Benefit: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target (e.g., Kinase hinge regions or GPCRs).[1]

Metabolic Blockade

The benzylic carbon is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes.
[1]

- Mechanism: Substitution of the benzylic hydrogens with methyl groups eliminates the possibility of benzylic hydroxylation and subsequent deamination.[1]
- Result: Increased half-life () and oral bioavailability.

Basicity Modulation

- The pyridine ring acts as an electron-withdrawing group (EWG), lowering the pKa of the aliphatic amine compared to a tert-butyl amine.[1] This can improve membrane permeability (LogD) by ensuring a higher fraction of the drug exists in the neutral form at physiological pH.[1]

Safety & Handling

GHS Classification: Warning[2][3][4]

- H315: Causes skin irritation.[1][2]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1][2]

Handling Protocols:

- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO (carbamate formation) and oxidation over time.[1]

- PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles. Work within a fume hood to avoid inhalation of vapors.

References

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